molecular formula C24H18N4O6 B11443288 ethyl 6-(furan-2-carbonylimino)-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(furan-2-carbonylimino)-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11443288
M. Wt: 458.4 g/mol
InChI Key: QOWKGEYNWVDSQB-UHFFFAOYSA-N
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Description

Ethyl 6-(furan-2-carbonylimino)-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that features multiple functional groups, including furan rings, an imino group, and a triazatricyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(furan-2-carbonylimino)-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The starting materials might include furan derivatives, amines, and other organic reagents. Common synthetic routes could involve:

    Formation of the furan rings: This could be achieved through cyclization reactions.

    Introduction of the imino group: This might involve condensation reactions with carbonyl compounds.

    Construction of the triazatricyclo structure: This could be done through cycloaddition reactions.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to favor the desired product.

    Purification Techniques: Methods such as chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(furan-2-carbonylimino)-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The furan rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could yield amines.

Scientific Research Applications

Ethyl 6-(furan-2-carbonylimino)-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[840

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the production of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of ethyl 6-(furan-2-carbonylimino)-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Ethyl 6-(furan-2-carbonylimino)-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds:

    Similar Compounds: Other triazatricyclo compounds, furan derivatives, and imino-containing molecules.

    Uniqueness: Its unique combination of functional groups and complex structure sets it apart from simpler analogs, potentially offering distinct reactivity and applications.

Properties

Molecular Formula

C24H18N4O6

Molecular Weight

458.4 g/mol

IUPAC Name

ethyl 6-(furan-2-carbonylimino)-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C24H18N4O6/c1-2-32-24(31)17-13-16-20(25-19-9-3-4-10-27(19)23(16)30)28(14-15-7-5-11-33-15)21(17)26-22(29)18-8-6-12-34-18/h3-13H,2,14H2,1H3

InChI Key

QOWKGEYNWVDSQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CO4)CC5=CC=CO5

Origin of Product

United States

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